molecular formula C10H13N3O B1387198 1-(6-methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine CAS No. 933714-26-2

1-(6-methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine

Cat. No. B1387198
M. Wt: 191.23 g/mol
InChI Key: TYRXYRRZMCFZLW-UHFFFAOYSA-N
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Description

The compound “1-(6-methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields including medicine and materials science .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques such as NMR, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by factors such as their specific structure and the presence of functional groups .

Safety And Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their specific structure. It’s always important to refer to the material safety data sheet (MSDS) for specific compounds .

Future Directions

Benzimidazoles and their derivatives continue to be an area of active research due to their wide range of potential applications . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action.

properties

IUPAC Name

1-(6-methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-11-6-10-12-8-4-3-7(14-2)5-9(8)13-10/h3-5,11H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRXYRRZMCFZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(N1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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